2-Bromo-9-phenyl-9H-fluoren-9-ol

Description

The exact mass of the compound this compound is 336.01498 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9-phenylfluoren-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO/c20-14-10-11-16-15-8-4-5-9-17(15)19(21,18(16)12-14)13-6-2-1-3-7-13/h1-12,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRNORJLPQYHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670204 | |

| Record name | 2-Bromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736928-22-6 | |

| Record name | 2-Bromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

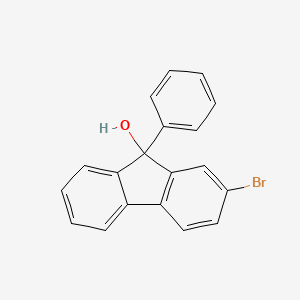

2-Bromo-9-phenyl-9H-fluoren-9-ol molecular structure and formula

An In-depth Technical Guide to 2-Bromo-9-phenyl-9H-fluoren-9-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a key functionalized fluorenol derivative. The document details its molecular structure, chemical formula, and core physicochemical properties. A validated laboratory-scale synthesis protocol is presented, including a mechanistic rationale for the chosen synthetic strategy. Furthermore, the guide discusses the compound's primary application as a pivotal intermediate in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, chemists, and materials scientists engaged in organic synthesis and the development of novel optoelectronic components.

Introduction to this compound

This compound (CAS No. 736928-22-6) is a specialized aromatic alcohol built upon a fluorene backbone. The fluorene scaffold is characterized by its rigid, planar, and highly conjugated system, properties that make its derivatives highly sought after in materials science. The strategic placement of a bromine atom at the C2 position and phenyl and hydroxyl groups at the C9 position creates a versatile and reactive molecule.

Its primary significance lies not as an end-product, but as a crucial building block. It serves as a direct precursor for the synthesis of more complex fluorene-based compounds, which are integral to the fabrication of organic semiconductors, OLEDs, and organic solar cells.[1][2] The functional groups of this compound allow for subsequent chemical modifications, enabling the fine-tuning of electronic and photophysical properties in the final materials.

Molecular Structure and Chemical Formula

The molecular architecture of this compound is defined by a tricyclic fluorene core, with a bromine substituent on one of the benzo rings and both a phenyl and a hydroxyl group attached to the central, five-membered ring at the C9 position.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| Molecular Formula | C₁₉H₁₃BrO | [3][4] |

| Molecular Weight | 337.21 g/mol | [3][4] |

| CAS Number | 736928-22-6 | [3][4] |

| IUPAC Name | This compound | |

| Synonyms | 2-Bromo-9-phenyl-9-hydroxyfluorene, 2-Bromo-9-phenyl-9-fluorenol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 112.0 to 116.0 °C |

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound involves a nucleophilic addition of a phenyl organometallic reagent to the carbonyl group of 2-Bromo-9-fluorenone. The Grignard reaction, utilizing phenylmagnesium bromide, is a robust and well-established method for this type of carbon-carbon bond formation.

Mechanistic Causality

The core of this synthesis is the reaction between the electrophilic carbonyl carbon of 2-Bromo-9-fluorenone and the nucleophilic phenyl group of the Grignard reagent.

-

Choice of Precursor : 2-Bromo-9-fluorenone is the ideal starting material as it already contains the bromine atom at the required C2 position, simplifying the synthetic pathway.[5]

-

Choice of Reagent : Phenylmagnesium bromide is a potent nucleophile. The highly polarized carbon-magnesium bond allows the phenyl anion to readily attack the electron-deficient carbonyl carbon of the fluorenone. This reaction is highly effective for creating the C-phenyl bond at the C9 position.[6]

-

Reaction Quench : The reaction initially forms a magnesium alkoxide intermediate. A mild acidic workup (e.g., with saturated ammonium chloride solution) is required to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol from 2-bromo-9-fluorenone

This guide provides a comprehensive overview of the synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol, a valuable intermediate in the development of advanced materials and pharmaceutical compounds. The primary synthetic route discussed is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and analytical characterization of the target compound.

Introduction: The Significance of this compound

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and medicinal chemistry. The rigid, planar structure of the fluorene core imparts unique photophysical and electronic properties, making these compounds ideal building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The introduction of a phenyl group at the C9 position and a bromine atom at the C2 position of the fluorenol backbone creates a versatile intermediate. The hydroxyl group can be further functionalized, the phenyl group influences the electronic properties, and the bromine atom provides a reactive handle for subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures.

The synthesis of this compound from the readily available 2-bromo-9-fluorenone is a key transformation that enables the exploration of this important class of molecules.

The Synthetic Strategy: A Grignard Approach

The most direct and efficient method for the synthesis of this compound from 2-bromo-9-fluorenone is the nucleophilic addition of a phenyl Grignard reagent to the carbonyl group of the fluorenone.

The Grignard Reaction: Mechanism and Rationale

The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of organic synthesis. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of a ketone.

The reaction proceeds in two key stages:

-

Formation of the Grignard Reagent: Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, creating a highly polarized carbon-magnesium bond where the carbon atom is nucleophilic.

-

Nucleophilic Addition: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-bromo-9-fluorenone. This addition breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate.

-

Workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or NH4Cl) to protonate the alkoxide, yielding the desired tertiary alcohol, this compound.

The choice of a Grignard reaction is predicated on its high efficiency and functional group tolerance in this specific transformation. The ketone carbonyl is highly susceptible to nucleophilic attack, and the Grignard reagent provides a potent phenyl nucleophile.

An In-Depth Technical Guide to 2-Bromo-9-phenyl-9H-fluoren-9-ol: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-9-phenyl-9H-fluoren-9-ol, a pivotal chemical intermediate in the fields of materials science and pharmaceutical development. We will delve into its fundamental chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic rationales, and its significant applications. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, offering expert insights into the practical utilization and handling of this versatile fluorene derivative.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic alcohol derivative of fluorene. The strategic placement of the bromo- and phenyl- groups on the fluorene backbone makes it a highly valuable and versatile building block in organic synthesis.

The formal IUPAC name for this compound is This compound [1][2]. It is also commonly known by several synonyms, including:

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 736928-22-6 | [1][2] |

| Molecular Formula | C₁₉H₁₃BrO | [2] |

| Molecular Weight | 337.21 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 112.0 - 116.0 °C | [1] |

| Purity | Typically >98.0% (by GC) | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a Grignard reaction. This pathway involves the nucleophilic addition of a phenyl group to the carbonyl carbon of 2-bromo-9-fluorenone. This method is a cornerstone of C-C bond formation in organic chemistry and offers high yields and specificity.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol details the synthesis from 2-bromo-9-fluorenone and bromobenzene.

Materials:

-

2-Bromo-9-fluorenone

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.

-

Add a small crystal of iodine. Heat gently with a heat gun until violet iodine vapor is observed; this activates the magnesium surface.

-

Add anhydrous diethyl ether to the flask.

-

In a separate, dry dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium suspension and stir. The initiation of the reaction is indicated by gentle refluxing and the disappearance of the iodine color.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of phenylmagnesium bromide.

-

-

Nucleophilic Addition Reaction:

-

In a separate flame-dried Schlenk flask under nitrogen, dissolve 2-bromo-9-fluorenone in anhydrous THF.

-

Cool this solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the addition reaction and minimize side-product formation.

-

Slowly add the prepared phenylmagnesium bromide solution to the stirred 2-bromo-9-fluorenone solution via cannula transfer.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This acidic workup protonates the intermediate magnesium alkoxide to yield the desired tertiary alcohol and precipitates magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Causality and Self-Validation

-

Inert Atmosphere: The Grignard reagent is a potent nucleophile and a strong base, reacting readily with atmospheric oxygen and moisture. Conducting the reaction under an inert atmosphere (N₂ or Ar) is non-negotiable for achieving a high yield.

-

Anhydrous Solvents: The use of anhydrous solvents is mandatory to prevent the protonation (quenching) of the Grignard reagent by water, which would halt the desired reaction.

-

Controlled Addition at 0 °C: The addition of the Grignard reagent to the ketone is highly exothermic. Cooling the reaction vessel prevents a rapid temperature increase, which could lead to unwanted side reactions, such as Wurtz coupling of the Grignard reagent.

-

Saturated NH₄Cl Quench: A saturated ammonium chloride solution provides a controlled, weakly acidic medium to protonate the alkoxide intermediate without causing potential acid-catalyzed elimination of the newly formed tertiary alcohol, which is a risk with stronger acids.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The utility of this compound stems from its trifunctional nature: the reactive tertiary alcohol, the modifiable bromine atom (e.g., for cross-coupling reactions), and the rigid, photoactive fluorene core.

Intermediate for Optoelectronic Materials

Fluorene derivatives are prized for their high luminescence efficiency and charge transport properties, making them ideal for organic light-emitting diodes (OLEDs) and other organic electronics[3][4]. This compound serves as a crucial precursor for more complex materials. For instance, it is a key starting material in the synthesis of 2-Bromo-9,9-diphenylfluorene [3][5][6]. This subsequent reaction, often a Friedel-Crafts alkylation with benzene, replaces the hydroxyl group with a second phenyl group, creating a spiro-configured C9 carbon that enhances the morphological stability and performance of the final OLED material[3][6].

Building Block in Pharmaceutical Synthesis

While direct biological activity data for this specific compound is not widely published, the fluorene scaffold is a well-established pharmacophore. Fluorene derivatives have demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties[4]. The presence of the bromine atom on this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments. This strategic handle enables medicinal chemists to generate libraries of complex fluorene-based compounds for screening in drug discovery programs. It is frequently categorized as a valuable pharmaceutical intermediate for these reasons[3][5].

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not detailed in the provided search results, data from closely related fluorene compounds provide a strong basis for safe handling protocols.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[7][8][9]. Avoid breathing dust and wash hands thoroughly after handling[7][9].

-

Hazards: Based on analogous structures like 2-bromo-9-fluorenone, it may cause skin and serious eye irritation[7]. Compounds like 9-bromo-9-phenylfluorene are classified as corrosive and can cause severe skin burns and eye damage[8].

-

Storage: Store in a tightly closed container in a dry, well-ventilated place[1][9].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[7][9].

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in both materials science and medicinal chemistry. Its well-defined structure and multiple reactive sites provide a robust platform for constructing complex molecular architectures. Understanding its synthesis, properties, and handling is essential for any researcher aiming to leverage the unique advantages of the fluorene scaffold in next-generation technologies and therapeutics.

References

- 1. This compound | 736928-22-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. This compound | 736928-22-6 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. 2-Bromo-9,9-diphenyl-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Data for 2-Bromo-9-phenyl-9H-fluoren-9-ol: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9-phenyl-9H-fluoren-9-ol is a halogenated aromatic alcohol belonging to the fluorene class of compounds. Its rigid, planar fluorene core, combined with the steric and electronic influence of the phenyl and bromo substituents, makes it a molecule of significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, potential biological activity, and utility as a synthetic intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this characterization, providing detailed insights into the compound's atomic arrangement, functional groups, and overall molecular integrity.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the current lack of publicly available experimental spectra for this specific compound, this guide will leverage data from closely related analogs and foundational spectroscopic principles to predict and interpret the key spectral features. This approach offers a robust framework for researchers to anticipate, identify, and analyze the spectroscopic signature of this compound in their own experimental work.

Molecular Structure and Spectroscopic Expectations

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include the tricyclic fluorene system, the bromine substituent on one of the aromatic rings, and the phenyl and hydroxyl groups attached to the C9 position.

Figure 1: Molecular Structure of this compound

A 2D representation of this compound highlighting the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex, particularly in the aromatic region.

-

Aromatic Protons (Fluorenyl and Phenyl): A series of multiplets would be observed between approximately 7.0 and 7.8 ppm . The bromine atom at the 2-position will influence the chemical shifts of the adjacent protons on that ring, likely causing them to appear at slightly different frequencies compared to the protons on the unsubstituted aromatic ring. The five protons of the C9-phenyl group would also resonate in this region.

-

Hydroxyl Proton (-OH): A broad singlet is anticipated, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears between 2.0 and 5.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

-

Aromatic Carbons: A number of signals are expected in the range of 120 to 150 ppm , corresponding to the carbons of the fluorene and phenyl rings. The carbon atom bearing the bromine (C-2) would be expected to have a chemical shift in the lower end of this range (around 120-125 ppm).

-

C9 Carbon: The quaternary carbon at the 9-position, bonded to the hydroxyl and phenyl groups, is expected to have a characteristic chemical shift in the range of 80-90 ppm . For instance, the analogous carbon in 9-phenyl-9-fluorenol appears at 83.5 ppm.[1]

| Predicted ¹³C NMR Chemical Shifts | |

| Carbon Atom | Expected Chemical Shift (ppm) |

| C9 (quaternary) | 80 - 90 |

| C-Br | 120 - 125 |

| Aromatic CH | 120 - 130 |

| Aromatic Quaternary | 135 - 155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group.

-

Aromatic C-H Stretch: Sharp peaks of medium intensity are anticipated just above 3000 cm⁻¹ .

-

Aromatic C=C Bending: Several sharp absorptions of varying intensity would be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹ is expected for the C-O single bond of the tertiary alcohol.

-

C-Br Stretch: A weak to medium intensity band is expected in the fingerprint region, typically between 500 and 600 cm⁻¹ .

| Predicted IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad, strong) |

| C-H (aromatic) | 3000 - 3100 (sharp, medium) |

| C=C (aromatic) | 1450 - 1600 (sharp, variable) |

| C-O (alcohol) | 1000 - 1200 (strong) |

| C-Br | 500 - 600 (weak to medium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (336 and 338 g/mol for the ⁷⁹Br and ⁸¹Br isotopes, respectively). The presence of bromine will be evident from the characteristic M and M+2 isotopic pattern with nearly equal intensities.

-

Key Fragmentation: A prominent fragment would be expected from the loss of a water molecule (M-18), and another from the loss of the phenyl group (M-77).

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Figure 2: NMR Experimental Workflow

A generalized workflow for obtaining and analyzing NMR data.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR stage. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight.

Conclusion

The spectroscopic characterization of this compound is essential for its application in scientific research and development. While experimental data is not yet publicly available, a thorough understanding of the expected NMR, IR, and MS spectra can be derived from the analysis of its molecular structure and comparison with related compounds. This technical guide provides a foundational framework for researchers to interpret the spectroscopic data of this important fluorene derivative, thereby facilitating its use in the synthesis of novel materials and potential therapeutic agents.

References

Discovery and history of 2-Bromo-9-phenyl-9H-fluoren-9-ol

An In-depth Technical Guide to 2-Bromo-9-phenyl-9H-fluoren-9-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 736928-22-6), a pivotal intermediate in the synthesis of advanced organic materials. The document details its historical context, primary synthesis methodologies including traditional Grignard reactions and modern continuous flow processes, and detailed experimental protocols. Furthermore, it covers the compound's physicochemical properties, characterization, and its principal application as a precursor for optoelectronic materials, particularly those used in Organic Light-Emitting Diodes (OLEDs). This guide is intended for researchers, chemists, and professionals in materials science and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction

The fluorene scaffold, a polycyclic aromatic hydrocarbon, is a cornerstone in the development of functional organic materials. Its rigid, planar structure and extensive π-conjugated system give rise to unique photophysical properties, making fluorene derivatives ideal candidates for applications in organic electronics.[1] Within this chemical class, 9-substituted fluorenols are versatile tertiary alcohols that serve as critical building blocks for more complex molecular architectures.

This compound stands out as a significant intermediate. The strategic placement of a bromine atom on the fluorene backbone provides a reactive handle for subsequent cross-coupling reactions, while the phenyl and hydroxyl groups at the C9 position are essential for building steric bulk and enabling further transformations. Its primary role is as a direct precursor to 2-Bromo-9,9-diphenylfluorene, a key component in the synthesis of high-performance materials for OLEDs, organic solar cells, and organic transistors.[2][3] This guide elucidates the synthesis, properties, and applications of this important molecule.

Synthesis Methodologies: From Batch to Flow

The synthesis of this compound is most effectively achieved via the nucleophilic addition of a phenyl organometallic reagent to the carbonyl group of 2-bromo-9-fluorenone. The Grignard reaction is the most prevalent and well-documented method.

Core Synthesis: The Grignard Reaction

The cornerstone of this synthesis is the reaction between a phenyl Grignard reagent (e.g., phenylmagnesium bromide) and 2-bromo-9-fluorenone.[4]

Mechanism Rationale: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-bromo-9-fluorenone. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with protic solvents (like water), which would quench the reagent and halt the desired reaction. The initial product is a magnesium alkoxide salt, which is subsequently hydrolyzed during an aqueous workup to yield the final tertiary alcohol. A saturated solution of ammonium chloride is often preferred for the workup, as it provides a mild acidic quench that effectively hydrolyzes the alkoxide without promoting side reactions like dehydration, which can occur under stronger acidic conditions.[5][6]

Process Intensification: Continuous Flow Synthesis

While the batch Grignard process is effective, modern chemical manufacturing emphasizes greener and more efficient methods. Continuous flow chemistry has emerged as a superior alternative for the production of 9-aryl-fluoren-9-ols.[7] This approach involves pumping the reactant solutions through a series of modules where they mix and react. The short residence time and excellent heat and mass transfer in flow reactors offer significant advantages.[8]

| Parameter | Batch Process | Continuous Flow Process | Improvement |

| Yield | ~45-65% | >99% | Significant increase[7][8] |

| Production Period | Extended (hours to days) | Significantly shorter | 86% reduction[7] |

| Raw Material Cost | Higher due to lower yield | Lower | 35% reduction[7] |

| Solid Waste | Higher | Lower | 64% reduction[7] |

| E-factor | 26.58 | 1.97 | 92.57% reduction[7] |

The dramatic reduction in the environmental factor (E-factor), which measures the mass of waste per mass of product, underscores the sustainability of the continuous flow approach.

Detailed Experimental Protocol (Grignard Method)

This protocol describes a standard laboratory-scale synthesis based on established methodologies.[4][5]

Materials and Reagents:

-

2-Bromo-9-fluorenone (1.0 eq)[9]

-

Magnesium turnings (1.5 eq)

-

Bromobenzene (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (as initiator)

Protocol:

-

Grignard Reagent Preparation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings and a small crystal of iodine to the flask. Heat gently with a heat gun under nitrogen flow until violet iodine vapors are observed. This step activates the magnesium surface.

-

Allow the flask to cool, then add anhydrous THF to cover the magnesium.

-

Dissolve bromobenzene in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle heating may be applied.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of phenylmagnesium bromide.

-

-

Reaction with Ketone:

-

In a separate flame-dried flask, dissolve 2-bromo-9-fluorenone in anhydrous THF under nitrogen.

-

Cool the ketone solution in an ice bath to 0 °C.

-

Slowly add the prepared phenylmagnesium bromide solution to the ketone solution via a cannula. A color change is typically observed.[4]

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting ketone.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Stir vigorously for 15-30 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[4]

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

-

Physicochemical Properties & Characterization

This compound is typically isolated as a white to light yellow crystalline solid.

| Property | Value | Source(s) |

| CAS Number | 736928-22-6 | [10] |

| Molecular Formula | C₁₉H₁₃BrO | [10][11] |

| Molecular Weight | 337.21 g/mol | [10][11] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 112.0 - 116.0 °C | |

| Purity (Commercial) | >98.0% (GC) |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorene and phenyl rings. The hydroxyl proton will appear as a singlet, the position of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon at the C9 position (C-OH) in the range of 80-90 ppm, along with numerous signals in the aromatic region (120-150 ppm).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺) appearing at m/z 336 and 338.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a synthetic intermediate.[1][12]

Key Reactions:

-

Dehydration/Substitution: The tertiary alcohol can be readily converted into other derivatives. Its most important reaction is the acid-catalyzed substitution with benzene to form 2-Bromo-9,9-diphenylfluorene.[12] This reaction proceeds via a stabilized 9-phenylfluorenyl carbocation intermediate. Catalysts such as trifluoroacetic acid/AlCl₃, concentrated H₂SO₄, or trifluoromethanesulfonic acid are effective for this transformation.[1][4][12]

-

Halogenation: The bromine atom on the fluorene ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to build more complex molecules for electronic applications.

The end products, highly substituted fluorene derivatives, are integral to the fabrication of OLED devices, where they function as charge-transporting or light-emitting layers.[1][2]

Conclusion

This compound is a well-established and highly valuable intermediate in organic synthesis. While its discovery is rooted in classic organometallic chemistry, its production is evolving with the adoption of modern, sustainable techniques like continuous flow processing. Its robust synthesis and strategic functionalization make it an indispensable precursor for the creation of sophisticated materials that drive advancements in optoelectronics. This guide provides the foundational and practical knowledge necessary for researchers to effectively synthesize, characterize, and utilize this versatile chemical building block.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 5. 9-Phenyl-4,5-diaza-9H-fluoren-9-ol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.iastate.edu [chem.iastate.edu]

- 7. Green production of 9-aryl-fluoren-9-ols achieved through process intensification of the Grignard reaction using continuous flow at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. 2-Bromo-9-fluorenone | 3096-56-8 [chemicalbook.com]

- 10. This compound | 736928-22-6 [m.chemicalbook.com]

- 11. esdchem.com.tr [esdchem.com.tr]

- 12. 2-Bromo-9,9-diphenyl-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Health and Safety of 2-Bromo-9-phenyl-9H-fluoren-9-ol

This guide provides a comprehensive overview of the health and safety considerations for 2-Bromo-9-phenyl-9H-fluoren-9-ol. As a crucial intermediate in organic synthesis, particularly in the development of advanced materials and pharmaceutical compounds, a thorough understanding of its safe handling is paramount for all laboratory personnel. This document synthesizes available data from structurally similar compounds to provide a robust framework for risk assessment and management in the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific molecule.

Compound Profile and Inferred Hazards

Table 1: Inferred Hazard Identification

| Hazard Class | Inferred GHS Classification | Primary Route of Exposure | Potential Health Effects |

| Skin Corrosion/Irritation | Category 2 | Dermal | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | Ocular | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory irritation.[1][3] |

This classification is extrapolated from data on structurally related compounds and should be treated as a precautionary guideline.

The causality behind these anticipated hazards lies in the chemical reactivity of the fluorene backbone and the presence of the bromine atom. Halogenated organic compounds can be irritants and may have other toxicological properties. The phenyl and hydroxyl groups also contribute to the molecule's overall reactivity and potential for biological interaction.

Prudent Practices for Laboratory Handling

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

-

Eye and Face Protection: Chemical safety goggles that comply with EN166 standards are mandatory.[4] A face shield should be worn in situations where splashing is a possibility.[4][5]

-

Skin Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn and inspected for integrity before each use. A laboratory coat is required to prevent skin contact.[4][5]

-

Respiratory Protection: All work with this compound solid or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous substances.

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling this compound.

-

Segregation: Store this compound away from incompatible materials, such as strong oxidizing agents.[3][7]

Emergency Response Protocols

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following first-aid procedures are based on the potential hazards of skin, eye, and respiratory irritation.[1][2][3]

-

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][8] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2][3]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]

Spill and Leak Cleanup

A well-defined spill response plan is crucial for mitigating the impact of an accidental release.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

-

Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For liquid spills, use an inert absorbent material to contain the spill.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Caption: Workflow for responding to a chemical spill.

Fire and Explosion Hazard Data

While specific flammability data for this compound is unavailable, it is a combustible solid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][7]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[2]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[2][3]

Toxicological and Ecological Information

There is no specific toxicological or ecological data available for this compound.[9] However, compounds containing a fluorene moiety can be toxic to aquatic life. Therefore, this compound should not be released into the environment.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][7]

-

Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations. This material may be disposed of by incineration at a licensed chemical destruction plant.[9]

Caption: Hierarchy of controls for managing chemical hazards.

Conclusion

While a comprehensive safety profile for this compound is not yet established, a cautious and informed approach based on data from structurally related compounds is essential for its safe handling. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. hsa.ie [hsa.ie]

- 5. benchchem.com [benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

Solubility Profile of 2-Bromo-9-phenyl-9H-fluoren-9-ol: A Theoretical and Practical Guide for Researchers

An In-depth Technical Guide

Abstract

2-Bromo-9-phenyl-9H-fluoren-9-ol is a specialized organic molecule whose utility in advanced materials and pharmaceutical development is intrinsically linked to its behavior in solution. Understanding its solubility across a range of organic solvents is paramount for its synthesis, purification, and application. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. We delve into the molecular characteristics governing its solubility, offer a curated list of solvents for screening, and present a detailed, self-validating experimental protocol for accurate solubility measurement. The guide combines theoretical principles with practical, field-proven methodologies to empower researchers in their laboratory work.

Introduction to this compound

This compound is a derivative of fluorenol, characterized by a bulky, rigid fluorene backbone with a phenyl group and a bromine atom at key positions. Its chemical structure dictates a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.[1][2] The presence of the hydroxyl group at the C9 position provides a reactive site for further chemical modification.

Key Compound Identifiers:

The precise manipulation of this molecule in a laboratory setting—whether for reaction chemistry, chromatographic purification, or formulation—requires a thorough understanding of its solubility. A poor choice of solvent can lead to incomplete reactions, low yields, and significant challenges in purification. This guide, therefore, serves as a foundational resource for predicting and quantifying the solubility of this compound.

The Molecular Basis of Solubility: A Theoretical Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] An analysis of the molecular structure of this compound reveals a molecule of dual character.

-

Nonpolar Characteristics: The core structure is dominated by the large, fused aromatic system of the fluorene moiety and the appended phenyl ring. These extensive hydrocarbon regions are nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

-

Polar Characteristics: The molecule possesses two key polar features:

-

The Hydroxyl (-OH) Group: This is the most significant polar feature. It can act as both a hydrogen bond donor and a hydrogen bond acceptor, allowing for strong interactions with polar protic solvents like alcohols.

-

The Bromo (-Br) Substituent: The carbon-bromine bond introduces a dipole moment, contributing to the overall polarity of the molecule, albeit to a lesser extent than the hydroxyl group.

-

Solubility Prediction: Based on this analysis, we can predict that this compound will exhibit poor solubility in highly nonpolar solvents (like hexanes) and in water. Its solubility is expected to be highest in solvents that can accommodate both its large nonpolar surface area and its hydrogen-bonding hydroxyl group. Polar aprotic solvents (like THF or Dichloromethane) and polar protic solvents (like Ethanol or Isopropanol) are therefore the most promising candidates.

Recommended Solvents for Solubility Screening

To experimentally determine the solubility profile, a diverse set of organic solvents should be screened. The following table organizes common laboratory solvents by class and provides key properties to aid in selection.

| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Rationale for Inclusion |

| Nonpolar | n-Hexane | 0.1 | 1.9 | Establishes a baseline for solubility in purely aliphatic, nonpolar media. |

| Toluene | 2.4 | 2.4 | Represents aromatic, nonpolar solvents; may show enhanced solubility due to π-π stacking. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 9.1 | A common solvent for organic reactions that can dissolve a wide range of compounds. |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | An excellent solvent for compounds with both polar and nonpolar regions.[6] | |

| Acetone | 5.1 | 21 | A highly polar aprotic solvent. | |

| Acetonitrile (MeCN) | 5.8 | 37.5 | Used frequently in chromatography; its interaction profile is of practical interest. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | A highly polar solvent capable of dissolving many poorly soluble compounds. | |

| Polar Protic | Isopropanol | 3.9 | 18 | A common alcohol solvent with both hydrogen-bonding capability and hydrocarbon character. |

| Ethanol | 4.3 | 24.5 | Similar to isopropanol, widely used in purification (recrystallization). | |

| Methanol | 5.1 | 33 | The most polar of the simple alcohols. |

A Validated Protocol for Experimental Solubility Determination

This section provides a rigorous, step-by-step methodology for determining the solubility of this compound. The protocol is designed to be self-validating through the use of precise analytical techniques for concentration measurement.

Experimental Workflow

The overall process follows a logical sequence from sample preparation to final data analysis, as illustrated in the diagram below.

Caption: Workflow for determining the solubility of an organic compound.

Materials and Reagents

-

This compound (purity >98%)

-

Analytical grade organic solvents (see Table in Section 3.0)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Centrifuge or syringe filters (PTFE, 0.22 µm)

-

Analytical instrument (HPLC with UV detector, UV-Vis spectrophotometer, or a vacuum oven for gravimetric analysis)

Step-by-Step Procedure

-

Preparation: Ensure the this compound is finely powdered and dry to facilitate dissolution.

-

Sample Addition: To a series of labeled glass vials, add an excess amount of the compound (e.g., ~50 mg). The key is to ensure undissolved solid remains after equilibration. Record the exact mass if using the gravimetric method.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of a selected solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker/bath (e.g., 25°C). Allow the slurries to equilibrate for a sufficient time (a minimum of 24 hours is recommended) to ensure the solution is saturated.[5]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To obtain a clear, particle-free supernatant for analysis, either:

-

Centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

-

Filter the solution using a syringe fitted with a chemically resistant (e.g., PTFE) 0.22 µm filter.

-

-

Analysis of Supernatant: Determine the concentration of the dissolved solid in the clear supernatant using one of the following methods. The choice depends on available equipment and whether the compound has a chromophore.

-

Gravimetric Analysis (Universal): Accurately transfer a known volume (e.g., 1.00 mL) of the clear supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solid is achieved.

-

UV-Vis Spectroscopy (If Chromophoric): Prepare a calibration curve of the compound in the specific solvent. Dilute a known volume of the supernatant to fall within the linear range of the calibration curve and measure its absorbance.

-

HPLC (Most Robust): Prepare a calibration curve. Inject a small, known volume of the supernatant onto the HPLC system and determine the concentration from the peak area.

-

-

Calculation:

-

Gravimetric: Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of supernatant evaporated in mL).

-

Spectroscopic/Chromatographic: Calculate the concentration from the calibration curve, accounting for any dilution steps.

-

Predicted Solubility and Molecular Interactions

While experimental determination is the gold standard, the theoretical principles discussed in Section 2.0 allow for a qualitative prediction of solubility. The following table summarizes these predictions. Researchers can use this as a guide and populate the "Experimental Findings" column with their own data.

| Solvent | Solvent Class | Predicted Qualitative Solubility | Experimental Findings (mg/mL) |

| n-Hexane | Nonpolar | Insoluble | |

| Toluene | Nonpolar | Low to Moderate | |

| Dichloromethane | Polar Aprotic | High | |

| Tetrahydrofuran | Polar Aprotic | High | |

| Acetone | Polar Aprotic | Moderate to High | |

| Acetonitrile | Polar Aprotic | Moderate | |

| DMSO | Polar Aprotic | High | |

| Isopropanol | Polar Protic | Moderate | |

| Ethanol | Polar Protic | Moderate | |

| Methanol | Polar Protic | Low to Moderate |

The interactions driving these solubilities are visualized below.

Caption: Intermolecular forces between the solute and different solvent classes.

Conclusion

The solubility of this compound is a complex interplay between its large, nonpolar aromatic structure and its polar, hydrogen-bonding hydroxyl group. This dual nature results in moderate to high solubility in polar aprotic and polar protic solvents, and poor solubility in highly nonpolar media. While theoretical predictions provide a valuable starting point, accurate quantitative data must be obtained experimentally. The protocol detailed in this guide offers a robust and reliable method for generating this critical data, enabling researchers to optimize reaction conditions, streamline purification processes, and advance the application of this versatile molecule.

References

- 1. 2-Bromo-9,9-diphenyl-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-9,9'-spirobi[9H-fluorene] synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 736928-22-6 [m.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Bromo-9-phenyl-9H-fluoren-9-ol, a key intermediate in the synthesis of advanced materials and pharmaceuticals. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information from related fluorenol derivatives, brominated aromatic compounds, and the known reactivity of tertiary alcohols to present a predictive overview. This document is intended for researchers, scientists, and drug development professionals, offering insights into the anticipated thermal behavior, potential decomposition pathways, and the analytical methodologies required for its empirical study.

Introduction

This compound (CAS No. 736928-22-6) is a fluorene derivative characterized by a tertiary alcohol group at the C9 position, a phenyl substituent also at C9, and a bromine atom on the fluorenyl backbone.[1] Its molecular structure makes it a valuable precursor in organic synthesis, particularly for creating more complex molecules like 2-Bromo-9,9-diphenylfluorene, which is utilized in the development of optoelectronic materials.[2][3] The thermal stability of such intermediates is a critical parameter, influencing their storage, handling, and reaction conditions. Understanding the decomposition behavior is paramount for ensuring the safety, efficiency, and predictability of synthetic processes in both research and industrial settings.

This guide will explore the expected thermal properties of this compound, propose a likely decomposition mechanism, and provide detailed protocols for its experimental verification using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques such as gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR).

Molecular Structure and Predicted Reactivity

The thermal behavior of this compound is dictated by the interplay of its constituent functional groups: the tertiary alcohol, the bulky aromatic systems, and the carbon-bromine bond.

-

Tertiary Alcohol: The hydroxyl group at the C9 position is a tertiary alcohol. Tertiary alcohols are known to undergo dehydration (loss of a water molecule) under thermal or acidic conditions to form alkenes.[4] This is often an E1 elimination reaction that proceeds through a carbocation intermediate. The stability of the resulting carbocation is a key factor in the facility of this reaction.

-

Brominated Aromatic System: The bromine atom attached to the fluorene ring introduces a potential site for homolytic cleavage at elevated temperatures, which could lead to the formation of bromine radicals. Brominated aromatic compounds are known to decompose at high temperatures, often releasing hydrogen bromide (HBr) and a variety of brominated organic compounds.[5][6]

Based on these structural features, a primary anticipated thermal decomposition pathway for this compound is an initial dehydration reaction.

Proposed Thermal Decomposition Pathway

The most probable initial step in the thermal decomposition of this compound is the elimination of water from the tertiary alcohol. This would lead to the formation of a more conjugated and likely more stable alkene, 2-Bromo-9-phenyl-9-ylidene-9H-fluorene. At higher temperatures, further degradation of this intermediate and the original molecule could occur, potentially involving the cleavage of the C-Br bond and fragmentation of the aromatic rings.

A proposed initial decomposition step is as follows:

This compound → 2-Bromo-9-phenyl-9-ylidene-9H-fluorene + H₂O

This initial dehydration is expected to be the dominant process at lower decomposition temperatures. At significantly higher temperatures, fragmentation of the fluorene and phenyl rings, along with the release of HBr, would likely occur.

Recommended Experimental Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and spectroscopic techniques is recommended.

Thermal Analysis: TGA and DSC

Thermogravimetric analysis (TGA) will quantify the mass loss of the sample as a function of temperature, indicating the onset of decomposition and the number of decomposition steps. Differential scanning calorimetry (DSC) will measure the heat flow associated with thermal events, such as melting, crystallization, and decomposition (which can be endothermic or exothermic).

| Parameter | Predicted Value/Event | Rationale |

| Melting Point (Tm) | ~112-116 °C | Based on supplier data for similar compounds. This will appear as an endothermic peak in the DSC thermogram. |

| Onset of Decomposition (Td) | > 150 °C (in inert atmosphere) | Tertiary alcohols can dehydrate upon heating. The bulky aromatic structure may provide some thermal stability. |

| Decomposition Steps (TGA) | Likely a multi-step process. | The initial mass loss would correspond to the dehydration (loss of H₂O, ~5.3% of total mass). Subsequent steps at higher temperatures would involve further fragmentation. |

| Decomposition Enthalpy (DSC) | The initial dehydration is expected to be endothermic. Subsequent decomposition at higher temperatures may be complex, with both endothermic and exothermic events possible. | Bond breaking is generally endothermic. |

Evolved Gas Analysis (EGA): GC-MS and FTIR

To identify the decomposition products, the gases evolved during the TGA experiment should be analyzed.

-

TGA-FTIR: This provides real-time analysis of the evolved gases, allowing for the identification of functional groups in the decomposition products (e.g., O-H stretch for water, C=C for alkenes, H-Br for hydrogen bromide).

-

TGA-GC-MS: This technique separates the evolved gases by gas chromatography before detection by mass spectrometry. This allows for the precise identification of individual decomposition products, even in a complex mixture.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Td) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C (or a temperature below the onset of decomposition determined by TGA) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endothermic transition.

Protocol for Evolved Gas Analysis (TGA-GC-MS)

-

Instrument Setup: Couple the outlet of the TGA to the injection port of a GC-MS system via a heated transfer line (maintained at ~250 °C to prevent condensation).

-

TGA Conditions: Follow the TGA protocol outlined in section 5.1.

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

GC Oven Program: Hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 10-500.

-

-

Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA data. Identify the evolved compounds by comparing their mass spectra to a standard library (e.g., NIST).

Visualizations

Chemical Structure

Caption: Molecular structure of this compound.

Proposed Decomposition Pathway

Caption: Proposed initial thermal decomposition pathway via dehydration.

Experimental Workflow

Caption: Integrated workflow for thermal analysis.

Conclusion

While direct experimental data for the thermal decomposition of this compound is sparse, a scientifically sound prediction of its behavior can be made based on the principles of organic chemistry and the analysis of analogous structures. The primary anticipated decomposition pathway is an initial dehydration, characteristic of tertiary alcohols, followed by further fragmentation at higher temperatures, which is typical for brominated aromatic compounds. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions. A thorough understanding of the thermal stability and decomposition of this important synthetic intermediate is crucial for its safe and effective use in the development of new materials and pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Bromo-9,9-diphenyl-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 6. cetjournal.it [cetjournal.it]

Methodological & Application

The Synthetic Versatility of 2-Bromo-9-phenyl-9H-fluoren-9-ol: A Gateway to Advanced Organic Materials

Abstract

2-Bromo-9-phenyl-9H-fluoren-9-ol is a pivotal intermediate in organic synthesis, offering a unique structural scaffold that combines the rigid, planar fluorene core with two distinct reactive sites: a carbon-bromine bond on the aromatic ring and a hydroxyl group at the stereogenic C9 position. This application note provides an in-depth guide for researchers, chemists, and materials scientists on the strategic applications of this compound. We will explore its role as a precursor to complex spirocyclic systems, its utility in forming sterically demanding tri- and tetra-substituted fluorene derivatives, and its subsequent functionalization through palladium-catalyzed cross-coupling reactions to access a diverse range of functional organic materials. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in the development of next-generation organic electronics, including Organic Light-Emitting Diodes (OLEDs), and advanced pharmaceutical intermediates.

Introduction: Unveiling the Potential of a Bifunctional Building Block

The fluorene moiety is a cornerstone in materials science due to its inherent thermal stability, high photoluminescence quantum yield, and excellent charge transport properties. The strategic placement of functional groups on this core allows for the fine-tuning of its electronic and physical characteristics. This compound emerges as a particularly valuable starting material for several key reasons:

-

Orthogonal Reactivity: The presence of both an aryl bromide and a tertiary alcohol offers the potential for sequential, site-selective modifications. The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, while the C9-OH group can be targeted for substitution, elimination, or cyclization reactions.

-

Steric Control: The bulky phenyl group at the C9 position influences the local steric environment, which can be exploited to control the conformation and packing of derived molecules, a critical factor in the performance of organic electronic devices.

-

Synthetic Accessibility: This fluorenol derivative can be readily synthesized from commercially available 2-bromofluorenone, making it an accessible starting point for complex molecular architectures.

This guide will focus on two primary synthetic pathways originating from this compound: transformations involving the C9-hydroxyl group and functionalization at the C2-bromo position.

Key Application I: C9-Position as a Hub for Molecular Complexity

The tertiary hydroxyl group at the C9 position is not merely a passive substituent; it is a reactive center that serves as a gateway to highly functionalized and sterically hindered fluorene derivatives. Acid-catalyzed reactions are a prominent method for transforming this moiety.

Synthesis of 9,9-Disubstituted Fluorenes via Friedel-Crafts Alkylation

A significant application of this compound is its use as a precursor for 2-Bromo-9,9-diphenylfluorene. This transformation proceeds via an acid-catalyzed Friedel-Crafts-type reaction with benzene. The hydroxyl group is protonated, forming a good leaving group (water), which departs to generate a stabilized tertiary carbocation at the C9 position. This electrophilic center is then attacked by an aromatic nucleophile like benzene to form a new C-C bond.

Protocol 1: Synthesis of 2-Bromo-9,9-diphenylfluorene

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous benzene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Argon or Nitrogen gas supply

Procedure:

-

In a flask under an inert atmosphere (Argon), prepare Solution A by mixing trifluoroacetic acid (10 mmol) and anhydrous aluminum trichloride (1.5 mmol) in anhydrous benzene (150 mmol).

-

In a separate flask, prepare Solution B by dissolving 2-bromo-9-phenyl-fluorene-9-ol (10 mmol) in anhydrous benzene (90 mmol).

-

While stirring Solution A under argon, add Solution B dropwise. Maintain the system temperature below 45 °C during the addition.

-

After the addition is complete, heat the reaction mixture to 75 °C for 1.5 hours.

-

Add an additional portion of trifluoroacetic acid (5 mmol) and continue the reaction at 75 °C for another 4 hours.

-

Cool the reaction mixture and quench by slowly adding it to ice water (250 mmol).

-

Separate the organic layer and neutralize it by washing with a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate. Combine all organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography to afford 2-Bromo-9,9-diphenylfluorene as a white solid powder (Yields up to 98.6% have been reported).

Causality and Insights:

-

The use of a Lewis acid (AlCl₃) in conjunction with a strong protic acid (TFA) is crucial for efficiently generating the C9 carbocation.

-

Anhydrous conditions are essential to prevent the quenching of the Lewis acid and the carbocation intermediate by water.

-

The stepwise addition of TFA can help to control the reaction rate and minimize potential side reactions.

Intramolecular Cyclization: A Route to Spirobifluorene Systems

Caption: Key transformations of the C9-hydroxyl group.

Key Application II: C2-Bromo Position as a Locus for Cross-Coupling

Once the C9 position has been appropriately functionalized (e.g., by conversion to a 9,9-diphenyl moiety or reduction to a 9-phenyl group), the C2-bromo position becomes the prime target for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this purpose, enabling the formation of C-C and C-N bonds. The resulting molecules are often key components of hole-transporting materials (HTMs) and emissive layers in OLEDs.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron species. In the context of fluorene chemistry, this reaction is used to attach various aromatic groups at the C2 position to tune the electronic properties and extend the π-conjugation of the molecule.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-9,9-diphenylfluorene

Materials:

-

2-Bromo-9,9-diphenylfluorene

-

Arylboronic acid or ester (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add 2-Bromo-9,9-diphenylfluorene (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst (1-5 mol%).

-

Add the degassed solvent system (e.g., toluene/water 4:1).

-

Heat the reaction mixture with vigorous stirring at 80-110 °C until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-9,9-diphenylfluorene derivative.

Data Summary Table:

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 |

| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80 | >90 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in hole-transporting materials. This reaction allows for the coupling of aryl bromides with a wide variety of primary and secondary amines, including carbazoles, diphenylamines, and other electron-rich aromatic amines.

Caption: Palladium-catalyzed functionalization pathways.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-9,9-diphenylfluorene

Materials:

-

2-Bromo-9,9-diphenylfluorene

-

Amine (e.g., diphenylamine, carbazole)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.4-2.0 eq).

-

Add 2-Bromo-9,9-diphenylfluorene (1.0 eq) and the amine (1.1-1.3 eq).

-

Add anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture with stirring at 80-120 °C. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., toluene or CH₂Cl₂).

-

Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired N-aryl-9,9-diphenylfluorene product.

Causality and Insights:

-

Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the C-N bond.

-

The choice of base is critical; sodium tert-butoxide is commonly used but other bases like K₃PO₄ can be effective and are milder.